![molecular formula C18H17N7O2 B2380747 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-83-7](/img/structure/B2380747.png)

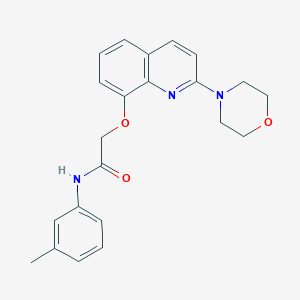

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

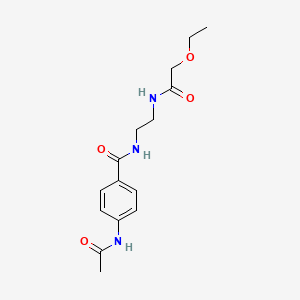

The compound is a derivative of tetrazolopyrimidine, which is a class of compounds known to exhibit various biological activities . The presence of a methoxyphenyl group and a pyridinyl group could potentially influence its properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazolopyrimidine core, with a methoxyphenyl group and a pyridinyl group attached. These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the tetrazolopyrimidine core and the attached functional groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic properties could influence properties such as its solubility, stability, and reactivity .Scientific Research Applications

a. RORγt Inverse Agonists: This compound acts as an RORγt inverse agonist, which makes it relevant for modulating immune responses and treating autoimmune diseases .

b. PHD-1 Inhibitors: PHD-1 (prolyl hydroxylase domain protein 1) inhibitors have potential therapeutic implications in treating anemia and ischemic diseases. Triazolo[1,5-a]pyridines, including our compound, exhibit PHD-1 inhibitory activity .

c. JAK1 and JAK2 Inhibition: Janus kinase (JAK) inhibitors play a crucial role in treating inflammatory conditions and autoimmune disorders. Our compound has been investigated as a JAK1 and JAK2 inhibitor .

d. Cardiovascular Disorders: Triazolo[1,5-a]pyridines find applications in cardiovascular medicine. They may contribute to managing heart-related conditions .

e. Type 2 Diabetes: Research suggests that these compounds could be useful in type 2 diabetes management .

f. Hyperproliferative Disorders: Triazolo[1,5-a]pyridines have potential in treating hyperproliferative disorders, including cancer .

Material Sciences

Apart from medicinal applications, triazolo[1,5-a]pyridines have relevance in material sciences:

These compounds are utilized in various material science fields, although specific applications may vary. Researchers explore their properties for designing functional materials .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have shown potent pharmacological properties . They have been authenticated with diverse biological efficiency including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects .

Mode of Action

Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects . The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .

Biochemical Pathways

It is known that pyrimidine derivatives can have a wide range of effects on various biochemical pathways .

Result of Action

It is known that pyrimidine derivatives can have a wide range of effects, including anti-inflammatory and antioxidant activities .

Future Directions

Future research on this compound could involve further studies to elucidate its synthesis, properties, and biological activities. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its biological targets and mechanisms of action, and synthetic studies to optimize its properties and activities .

properties

IUPAC Name |

7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-4-3-9-19-10-13)16(25-18(20-11)22-23-24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUUMKLNELPYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)